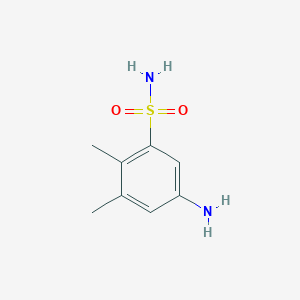

5-Amino-2,3-dimethylbenzene-1-sulfonamide

Description

Significance in Organic Synthesis and Chemical Research

Substituted benzenesulfonamides are a cornerstone of modern organic and medicinal chemistry. Their prevalence stems from the versatile reactivity of the sulfonamide functional group and the diverse pharmacological activities exhibited by these compounds. In organic synthesis, the sulfonamide group can serve as a protecting group for amines and as a directing group in aromatic substitution reactions. The rich chemistry of benzenesulfonamides allows for the construction of complex molecular architectures.

In the realm of chemical research, this class of compounds is extensively investigated for its wide range of biological activities. Many antibacterial, anti-inflammatory, and anticancer drugs feature the N-aryl sulfonamide motif. researchgate.net The sulfonamide moiety is a key structural feature in numerous pharmaceuticals, highlighting the importance of synthesizing and characterizing novel derivatives like 5-Amino-2,3-dimethylbenzene-1-sulfonamide for potential applications in drug discovery and materials science. nih.govrsc.org

Overview of the Benzenesulfonamide (B165840) Core Structure and Substituent Effects in Aromatic Systems

The benzenesulfonamide core consists of a benzene (B151609) ring directly attached to a sulfonamide group (-SO₂NH₂). The chemical behavior of this core structure is significantly influenced by the nature and position of other substituents on the aromatic ring. These substituents exert their effects through a combination of electronic (inductive and resonance) and steric interactions.

Electron-donating groups, such as alkyl and amino groups, increase the electron density of the benzene ring, making it more susceptible to electrophilic aromatic substitution. Conversely, electron-withdrawing groups, like the sulfonamide group itself, decrease the ring's electron density. The interplay of these substituent effects governs the reactivity and regioselectivity of chemical transformations on the benzene ring. For instance, the amino group in this compound is an activating, ortho-, para-directing group, while the sulfonamide is a deactivating, meta-directing group. The presence of the two methyl groups further influences the electronic and steric environment of the molecule.

Structure

3D Structure

Properties

Molecular Formula |

C8H12N2O2S |

|---|---|

Molecular Weight |

200.26 g/mol |

IUPAC Name |

5-amino-2,3-dimethylbenzenesulfonamide |

InChI |

InChI=1S/C8H12N2O2S/c1-5-3-7(9)4-8(6(5)2)13(10,11)12/h3-4H,9H2,1-2H3,(H2,10,11,12) |

InChI Key |

XRHPYWHXRJQNGR-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC(=C1C)S(=O)(=O)N)N |

Origin of Product |

United States |

Synthesis and Elucidation of 5 Amino 2,3 Dimethylbenzene 1 Sulfonamide

A likely starting material for the synthesis of 5-Amino-2,3-dimethylbenzene-1-sulfonamide is 2,3-dimethylaniline (B142581). wikipedia.org The synthesis would likely proceed through the following key steps:

Protection of the Amino Group: The highly reactive amino group of 2,3-dimethylaniline would first be protected, for instance, through acetylation with acetic anhydride (B1165640) to form N-(2,3-dimethylphenyl)acetamide. This prevents unwanted side reactions during the subsequent sulfonation step.

Chlorosulfonation: The protected intermediate would then undergo electrophilic aromatic substitution with chlorosulfonic acid. researchgate.net The acetylamino and methyl groups would direct the incoming chlorosulfonyl group to the para position relative to the acetylamino group, yielding 4-acetamido-2,3-dimethylbenzene-1-sulfonyl chloride.

Amination: The resulting sulfonyl chloride is then treated with ammonia (B1221849) to form the sulfonamide, 4-acetamido-2,3-dimethylbenzene-1-sulfonamide.

Deprotection: Finally, the acetyl protecting group is removed by acid or base hydrolysis to yield the target compound, this compound.

An alternative strategy could involve the nitration of 2,3-dimethylbenzene, followed by sulfonation, amination, and subsequent reduction of the nitro group to the desired amino group.

Chemical and Physical Properties

Specific experimental data for the physical properties of 5-Amino-2,3-dimethylbenzene-1-sulfonamide are not widely reported. However, based on the properties of the closely related compound, 5-Amino-2-methylbenzenesulfonamide, and general trends for aromatic sulfonamides, the following properties can be anticipated.

| Property | Predicted Value/Information |

| Molecular Formula | C₈H₁₂N₂O₂S |

| Molecular Weight | 200.26 g/mol |

| Appearance | Likely a crystalline solid |

| Melting Point | Expected to be a relatively high-melting solid, characteristic of aromatic sulfonamides with intermolecular hydrogen bonding capabilities. |

| Solubility | Likely to have low solubility in water and higher solubility in organic solvents such as ethanol, acetone, and DMSO. |

| Acidity/Basicity | The amino group imparts basic character, while the sulfonamide proton is weakly acidic. |

Spectroscopic and Advanced Characterization Techniques in Benzenesulfonamide Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei.

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental techniques for confirming the molecular structure of benzenesulfonamide (B165840) derivatives. The chemical shifts (δ) of the nuclei provide information about their local electronic environment, while signal splitting patterns in ¹H NMR reveal proximities between neighboring protons.

While specific experimental data for 5-Amino-2,3-dimethylbenzene-1-sulfonamide is not detailed in the reviewed literature, expected chemical shift values can be predicted based on the analysis of analogous structures. researchgate.net The aromatic region in ¹H NMR spectra for benzenesulfonamides typically appears between 6.5 and 8.5 ppm. researchgate.net The protons of the methyl groups attached to the benzene (B151609) ring would be expected in the upfield region, around 2.3 ppm. researchgate.net The protons of the primary amine (-NH₂) and the sulfonamide (-SO₂NH₂) groups are exchangeable and often appear as broad singlets.

In ¹³C NMR, the carbons of the aromatic ring would resonate in the typical downfield region for sp²-hybridized carbons, generally between 110 and 160 ppm. The chemical shifts of the methyl carbons would appear significantly further upfield. The specific substitution pattern on the benzene ring in this compound—with an amino group and two methyl groups—would influence the precise chemical shifts of the aromatic protons and carbons, allowing for unambiguous assignment and structural confirmation through two-dimensional NMR techniques like HETCOR. rsc.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Group | Nucleus | Predicted Chemical Shift (δ, ppm) | Notes |

|---|---|---|---|

| Aromatic | ¹H | ~ 6.5 - 7.8 | The exact positions depend on the electronic effects of the substituents. |

| Aromatic | ¹³C | ~ 110 - 150 | Quaternary carbons and carbons attached to heteroatoms will have distinct shifts. |

| Methyl (-CH₃) | ¹H | ~ 2.2 - 2.5 | Typically appear as sharp singlets. |

| Methyl (-CH₃) | ¹³C | ~ 15 - 25 | Located in the upfield aliphatic region. |

| Amino (-NH₂) | ¹H | Broad, variable | Position is solvent-dependent and may exchange with D₂O. |

Note: The values presented are estimations based on general principles and data from similar compounds.

Beyond standard ¹H and ¹³C NMR, the analysis of heteroatoms within the sulfonamide functional group using advanced NMR techniques can provide deeper insights into electronic structure and bonding. Nuclei such as Nitrogen-15 (¹⁵N), Oxygen-17 (¹⁷O), and Sulfur-33 (³³S) are NMR-active, and their chemical shifts are highly sensitive to the electronic environment.

Studies on substituted benzenesulfonamides have utilized ¹⁷O and ³³S NMR to investigate the influence of substituents on the SO₂NH₂ group. tandfonline.com The chemical shifts from these experiments can be correlated with electronic parameters, such as Hammett constants, providing a quantitative measure of electronic effects transmitted through the benzene ring to the sulfonamide moiety. tandfonline.com

However, the application of these techniques is often limited by several factors. ¹⁵N and ¹⁷O have low natural abundance, often requiring isotopic enrichment for successful detection. ³³S NMR is particularly challenging due to its low natural abundance (0.76%), low gyromagnetic ratio, and a significant nuclear quadrupole moment, which leads to very broad resonance signals. Despite these challenges, these advanced NMR methods are powerful for detailed investigations into the electronic structure that governs the reactivity and biological activity of benzenesulfonamides. tandfonline.com

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman techniques, probes the vibrational modes of a molecule. americanpharmaceuticalreview.com It is particularly effective for identifying characteristic functional groups.

The sulfonamide group (-SO₂NH₂) has strong and characteristic vibrational modes that are readily identifiable in IR and Raman spectra. The sulfonyl (SO₂) component gives rise to two distinct stretching vibrations: an asymmetric stretch (νₐₛ) and a symmetric stretch (νₛ). For benzenesulfonamides, these bands are typically observed in the ranges of 1370–1330 cm⁻¹ for the asymmetric stretch and 1180–1160 cm⁻¹ for the symmetric stretch.

The N-H bonds also produce characteristic stretching vibrations. In this compound, two types of N-H groups are present: the sulfonamide (-SO₂NH₂) and the aromatic amine (-NH₂). Primary amines typically show two N-H stretching bands corresponding to asymmetric and symmetric modes. Similarly, the primary sulfonamide group exhibits its own set of N-H stretches. These vibrations generally occur in the 3500–3200 cm⁻¹ region. researchgate.net The precise position and appearance of these bands can be influenced by hydrogen bonding; intermolecular hydrogen bonding often causes the bands to broaden and shift to lower wavenumbers (a red shift). researchgate.net

Table 2: Characteristic Vibrational Frequencies for Benzenesulfonamides

| Functional Group | Vibrational Mode | Typical Wavenumber Range (cm⁻¹) |

|---|---|---|

| Sulfonyl (-SO₂) | Asymmetric Stretch | 1370 - 1330 |

| Sulfonyl (-SO₂) | Symmetric Stretch | 1180 - 1160 |

Source: Data compiled from multiple studies on sulfonamide derivatives. researchgate.netnih.gov

The frequencies of the SO₂ and N-H stretching vibrations are not fixed; they are sensitive to the electronic and structural environment of the molecule. A key area of research involves correlating these spectral parameters with the electronic properties of substituents on the benzene ring. tandfonline.com

Studies have shown a clear correlation between the frequency of the asymmetric SO₂ stretching vibration and Hammett substituent constants. tandfonline.com Electron-withdrawing groups on the aromatic ring tend to increase the frequency of the SO₂ vibrations, while electron-donating groups tend to decrease it. This is because the substituents alter the electron density around the sulfonamide group, affecting the S=O bond order and, consequently, its vibrational frequency. This correlation demonstrates that vibrational spectroscopy can be used as a probe to understand how electronic effects are transmitted across the molecule. tandfonline.com

Furthermore, structural parameters like intermolecular hydrogen bonding have a significant impact on N-H vibrations. A red shift in the N-H stretching frequency is indicative of stronger hydrogen bonding, which weakens the N-H bond itself. researchgate.net Therefore, the analysis of these bands can provide valuable information about the solid-state packing and intermolecular interactions of the compound.

Mass Spectrometry for Molecular Structure Elucidation and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of the molecular ion.

For this compound (C₉H₁₄N₂O₂S), the exact mass of the molecular ion [M]⁺˙ would be calculated from the sum of the isotopic masses of its constituent atoms. Upon ionization, typically by electron impact (EI) or electrospray (ESI), the resulting molecular ion is energetically unstable and can break apart into smaller, characteristic fragment ions. libretexts.org

Aromatic sulfonamides exhibit well-documented fragmentation pathways. researchgate.net One of the most characteristic fragmentation events is the extrusion of sulfur dioxide (SO₂), resulting in a prominent peak corresponding to the loss of 64 mass units ([M - 64]⁺). nih.gov This fragmentation is highly indicative of the presence of an arylsulfonamide structure. nih.gov

Other common fragmentation pathways for benzenesulfonamides include:

Cleavage of the C-S bond: This can lead to the formation of a substituted phenyl ion or a sulfonyl-containing fragment.

Cleavage of the S-N bond: This is another common cleavage point, generating ions representative of the amine and the benzenesulfonyl portions of the molecule.

Formation of aminophenyl cations: For sulfonamides with an amino group, characteristic fragment ions at m/z 92 ([C₆H₆N]⁺) and m/z 108 are often observed, arising from rearrangements and subsequent cleavages. researchgate.net

X-ray Diffraction for Solid-State Molecular and Crystal Structure Determination

The process involves irradiating a single crystal of the compound with a monochromatic X-ray beam. The electrons in the atoms of the crystal scatter the X-rays, creating a unique diffraction pattern of spots. The geometric arrangement and intensity of these spots are directly related to the arrangement of atoms within the crystal. By analyzing this diffraction pattern, researchers can construct a three-dimensional electron density map of the molecule and thereby determine the positions of the individual atoms.

Studies on substituted benzenesulfonamides have revealed key structural features. For instance, the sulfonamide group (-SO₂NH₂) adopts a distorted tetrahedral geometry around the sulfur atom. nih.gov The introduction of substituents on the benzene ring can influence the bond lengths and angles within the sulfonamide moiety and the orientation of the functional groups relative to the aromatic ring. znaturforsch.com For example, the introduction of electron-withdrawing groups can lead to a decrease in the S-N and C-S bond lengths. znaturforsch.com

The crystal packing of benzenesulfonamides is often dominated by intermolecular hydrogen bonds, particularly involving the amine and sulfonamide groups (N-H···O). iucr.orgresearchgate.netnih.gov These interactions play a crucial role in stabilizing the crystal structure and can influence the macroscopic properties of the compound. researchgate.netnih.gov

Table 1: Representative Crystallographic Data for 5-Amino-2-methylbenzenesulfonamide

| Parameter | Value |

|---|---|

| Chemical Formula | C₇H₁₀N₂O₂S |

| Formula Weight | 186.23 |

| Crystal System | Orthorhombic |

| Space Group | Iba2 |

| a (Å) | 10.679 (2) |

| b (Å) | 22.431 (5) |

| c (Å) | 7.1980 (14) |

| V (ų) | 1724.2 (6) |

| Z | 8 |

Data sourced from a study on 5-Amino-2-methylbenzenesulfonamide. researchgate.net

Comprehensive Structure-Spectra Correlations and Quantitative Analytical Method Development

The correlation of spectroscopic data with the molecular structure of benzenesulfonamides is a powerful tool for both structural elucidation and the development of analytical methods. Spectroscopic techniques such as Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy provide valuable information about the functional groups and electronic environment within the molecule.

Structure-Spectra Correlations

Systematic studies on series of substituted benzenesulfonamides have established clear relationships between their spectral features and structural properties. tandfonline.com In IR spectroscopy, the stretching vibrations of the S=O and N-H bonds are particularly informative. The frequencies of these vibrations are sensitive to the electronic effects of the substituents on the benzene ring. tandfonline.com For instance, correlations have been reported between the wavenumbers of the asymmetric SO₂ stretching vibration and Hammett substituent constants. tandfonline.com

Similarly, NMR spectroscopy, including ¹H, ¹³C, and ¹⁵N NMR, provides detailed insights into the chemical environment of the atoms. The chemical shifts of the protons and carbons in the aromatic ring, as well as the nitrogen of the sulfonamide group, are influenced by the nature and position of the substituents. tandfonline.com These correlations are crucial for confirming the structure of newly synthesized compounds and for understanding the transmission of electronic effects through the molecule. tandfonline.com

Quantitative Analytical Method Development

The distinct spectroscopic properties of benzenesulfonamides also form the basis for the development of quantitative analytical methods. UV-Visible spectrophotometry is a widely used technique for the determination of sulfonamides in various matrices, including pharmaceutical preparations. researchgate.net These methods are often based on a chemical reaction that produces a colored product with a strong absorbance at a specific wavelength.

A common approach involves the diazotization of the primary aromatic amino group of the sulfonamide, followed by a coupling reaction with a chromogenic reagent to form a highly colored azo dye. researchgate.netoup.com The intensity of the color, measured by a spectrophotometer, is directly proportional to the concentration of the sulfonamide.

The development of such a method involves several key steps:

Selection of Reagents: Choosing appropriate diazotizing and coupling agents to produce a stable and intensely colored product.

Optimization of Reaction Conditions: Determining the optimal pH, temperature, and reaction time for the color-forming reaction.

Validation of the Method: Assessing the method's linearity, accuracy, precision, and sensitivity according to established guidelines.

For example, a spectrophotometric method for the determination of various sulfonamides has been developed based on their diazotization and subsequent coupling with 8-hydroxyquinoline (B1678124) in an alkaline medium, resulting in a red-colored product with an absorption maximum around 500 nm. researchgate.net Such methods provide a simple, rapid, and cost-effective means for the quantitative analysis of sulfonamides.

Table 2: Parameters for a Typical Quantitative Spectrophotometric Method for Sulfonamides

| Parameter | Typical Range/Value |

|---|---|

| Wavelength of Maximum Absorbance (λmax) | ~500 - 550 nm |

| Linearity Range | 0.1 - 10 µg/mL |

| Limit of Detection (LOD) | 0.01 - 0.1 µg/mL |

| Limit of Quantification (LOQ) | 0.05 - 0.5 µg/mL |

Data represents typical values and ranges found in spectrophotometric methods for sulfonamide analysis. researchgate.netoup.com

Applications in Chemical Research

Classical and Established Synthesis Routes

The synthesis of this compound and its analogs often relies on well-established reactions that allow for the controlled introduction of functional groups onto the aromatic ring.

Sulfonylation of Activated Aromatic Precursors

Sulfonylation is a key step in the synthesis of sulfonamides, involving the introduction of a sulfonyl group (-SO₂Z) onto an aromatic ring. For precursors like anilines, which are activated towards electrophilic substitution, this reaction can be carried out using a suitable sulfonating agent. google.com A general approach involves reacting an aniline (B41778) derivative with a sulfonating agent, such as a sulfonyl chloride (R¹—SO₂—Z where Z is typically chloro), often at elevated temperatures. google.com

A relevant patented process describes the preparation of sulfonamides by reacting an aniline with a sulfonating agent in the presence of N,N-dimethylformamide (DMF). The reaction is typically conducted for several hours at temperatures ranging from 120°C to 160°C. google.com For instance, the synthesis of 2-methyl-5-nitrobenzenesulfonyl chloride is achieved by reacting p-nitrotoluene with chlorosulfonic acid. google.com This sulfonyl chloride can then serve as a precursor for the desired sulfonamide.

Table 1: Sulfonylation Reaction Parameters

| Reactants | Catalyst/Solvent | Temperature | Duration | Product |

|---|---|---|---|---|

| Aniline (Formula I) + Sulfonating Agent (R¹—SO₂—Z) | N,N-dimethylformamide (DMF) | 120°C - 160°C | 3 - 7 hours | Sulfonamide (Formula II) google.com |

Amidation Reactions of Sulfonyl Chlorides with Amines

Once the sulfonyl chloride is formed, the next step is typically an amidation reaction to create the sulfonamide. This involves reacting the sulfonyl chloride with an amine source. A common method is the treatment of the sulfonyl chloride with ammonia (B1221849) or an amine in the presence of a base.

For example, the synthesis of 5-Amino-2-methylbenzenesulfonamide involves a two-step process starting from N-acetylamino-2-toluenesulfonyl chloride. This precursor is first treated with ammonium (B1175870) hydroxide (B78521) to form the corresponding sulfonamide. nih.govresearchgate.net The acetyl protecting group is then removed to yield the final amino-sulfonamide product. nih.govresearchgate.net This highlights a common strategy where the amino group is protected during the sulfonylation and amidation steps.

Stepwise Functionalization Strategies for Introducing Amino and Alkyl Substituents

Creating specifically substituted analogs like this compound often requires a multi-step approach to install the various functional groups in the correct positions on the benzene (B151609) ring.

A widely used strategy for introducing an amino group onto an aromatic ring is through the nitration of the ring followed by the reduction of the resulting nitro group. The regioselectivity of the nitration is directed by the existing substituents on the ring. For dimethylbenzene (xylene), the position of the nitro group depends on the substitution pattern of the methyl groups. youtube.comyoutube.com

A direct method for synthesizing 2-methyl-5-aminobenzenesulfonamide starts with the sulfonation of p-nitrotoluene to yield 2-methyl-5-nitrobenzenesulfonyl chloride. google.com This intermediate is then subjected to amidation, followed by the reduction of the nitro group to an amine. google.com Various methods for the chemoselective nitration of aromatic sulfonamides have been developed, using reagents like tert-butyl nitrite (B80452) or sodium nitrite under mild conditions, which can offer high selectivity for mono-substitution. rsc.orgrsc.org

Table 2: Nitration and Reduction Sequence

| Starting Material | Step 1 (Reagents) | Intermediate | Step 2 (Reagents) | Final Product |

|---|---|---|---|---|

| p-Nitrotoluene | Chlorosulfonic acid | 2-Methyl-5-nitrobenzenesulfonyl chloride | 1. Amidation (e.g., NH₃) 2. Reduction (e.g., Hydrogenation) | 2-Methyl-5-aminobenzenesulfonamide google.com |

Introducing additional alkyl or aryl groups onto a pre-existing benzenesulfonamide scaffold allows for the synthesis of a diverse range of analogs. researchgate.netnih.gov Palladium-catalyzed cross-coupling reactions are powerful tools for this purpose. For instance, meta-C–H arylation and alkylation of benzylsulfonamide have been achieved using a Pd(II)/isoquinoline catalyst system. nih.gov This method utilizes a transient mediator to direct the functionalization to the meta position, offering broad substrate scope and functional group tolerance. nih.gov Such techniques could be adapted to introduce substituents onto the benzenesulfonamide core to build up the desired substitution pattern for analogs of this compound.

Application of Protective Group Strategies in Multi-Step Organic Synthesis

In multi-step syntheses, protecting groups are often essential to prevent unwanted side reactions of sensitive functional groups, such as amines. youtube.comresearchgate.net The sulfonamide group itself can be used as a protecting group for amines due to its ability to decrease the basicity and nucleophilicity of the nitrogen atom. youtube.comresearchgate.net

The general strategy involves linking an electron-withdrawing group, like a sulfonyl group, to the amine nitrogen. youtube.com This "protects" the amine, allowing other chemical transformations to be performed on the molecule. The sulfonamide protecting group can later be removed under various conditions, such as using aqueous acid or dissolving metal reduction, to regenerate the free amine. youtube.com For example, in the synthesis of 5-Amino-2-methylbenzenesulfonamide, an N-acetyl group is used to protect the amino group during the initial steps. nih.govresearchgate.net This protecting group is then removed by refluxing with hydrochloric acid. nih.govresearchgate.net

Other protecting groups, such as the 9-phenyl-9-fluorenyl (PhF) group, have also been employed for protecting amines and sulfonamides. acs.org The choice of protecting group depends on its stability to the reaction conditions used in subsequent steps and the ease of its removal.

Table 3: Common Protecting Groups in Sulfonamide Synthesis

| Protecting Group | Application | Introduction Conditions | Removal Conditions |

|---|---|---|---|

| Acetyl | Protects amino group | Acylation (e.g., with acetic anhydride) | Acid or base hydrolysis (e.g., refluxing HCl) nih.govresearchgate.net |

| Sulfonyl (e.g., Tosyl) | Protects amino group | Reaction with sulfonyl chloride | Aqueous acid and heat, or reducing conditions youtube.com |

An in-depth exploration of the synthesis of this compound and its analogs reveals a landscape of evolving chemical methodologies. This article focuses exclusively on the modern and advanced synthetic approaches for this class of compounds, delving into metal-catalyzed reactions, photoredox catalysis, and green chemistry initiatives. Furthermore, it addresses the critical aspects of synthesis control and the practical considerations for industrial-scale production.

Chemical Applications and Functional Materials Derived from 5 Amino 2,3 Dimethylbenzene 1 Sulfonamide

Role as Synthetic Building Blocks and Key Chemical Intermediates

5-Amino-2,3-dimethylbenzene-1-sulfonamide is classified by chemical suppliers as an organic building block. bldpharm.com This classification suggests its utility as a foundational molecule or a key intermediate in the synthesis of more complex chemical structures. The molecule possesses two reactive functional groups: a primary amine (-NH₂) and a sulfonamide (-SO₂NH₂). These sites allow for a variety of chemical transformations.

The amino group can undergo reactions such as diazotization, acylation, and alkylation, enabling the introduction of diverse functionalities. The sulfonamide group can also be involved in various reactions, making the compound a versatile precursor for creating a library of derivatives for screening in pharmaceutical, materials, or agrochemical research. However, specific examples of multi-step syntheses where this compound serves as a documented key intermediate are not detailed in the available literature.

Development in Materials Science and Polymer Chemistry

While related aromatic sulfonamides have found applications in polymer science, no specific studies were identified that detail the use of this compound in the following areas.

Precursors for Polymeric Materials (e.g., coatings, adhesives, composites)

There is no available research demonstrating the use of this compound as a monomer or precursor for creating polymeric materials like coatings, adhesives, or composites.

Applications in Organic Electronics (e.g., semiconductors, dopants)

No literature was found that describes the application or investigation of this compound in the field of organic electronics as a semiconductor, dopant, or component of other electronic materials.

Synthesis of Ion Exchange Resins

There are no documented instances of this compound being used in the synthesis of ion exchange resins.

Agrochemical Research and Development of Chemically-Active Compounds

Dye and Pigment Chemistry

The primary amino group on the benzene (B151609) ring of this compound makes it a prime candidate for use as a diazo component in the synthesis of azo dyes and pigments. Azo compounds, characterized by the -N=N- chromophore, are a major class of colorants. ontosight.aiontosight.ai The general synthesis involves the diazotization of a primary aromatic amine, such as this compound, followed by coupling with an electron-rich coupling component like a phenol, naphthol, or another aromatic amine.

The properties of the resulting azo dyes are significantly influenced by the molecular structure of the diazo component. The presence of the sulfonamide group (-SO₂NH₂) can enhance the dye's affinity for protein fibers such as wool and silk through hydrogen bonding interactions. researchgate.net Furthermore, the methyl groups on the benzene ring can modulate the color and improve the lightfastness and solubility of the dye.

Several diaminobenzene and aminobenzene intermediates based on sulfonamides have been synthesized and used to create azo dyes for cotton and wool fibers. researchgate.net The properties of these dyes are affected by the sulfonamide substituted bridged groups. researchgate.net For instance, the introduction of a sulfonamide group can be an alternative to the carcinogenic benzidine. researchgate.net

While direct synthesis of azo dyes from this compound is not detailed in the available research, the established principles of azo dye chemistry allow for the prediction of potential synthetic routes and resulting product characteristics. A hypothetical synthesis could involve the reaction of diazotized this compound with various coupling components to produce a range of colors.

Table 1: Hypothetical Azo Dyes Derived from this compound

| Coupling Component | Predicted Color | Potential Application |

|---|---|---|

| Phenol | Yellow | Textile Dyeing |

| N,N-Dimethylaniline | Orange | Pigment for Plastics |

| 2-Naphthol | Red | Ink Formulations |

This table is illustrative and based on the general principles of azo dye chemistry, as specific data for dyes derived from this compound is not available in the searched literature.

In the realm of pigments, the introduction of a benzimidazolone moiety through the coupling reaction can lead to high-performance pigments with excellent heat and solvent resistance. researchgate.net Pigment Yellow 180, a benzimidazolone pigment, is widely used in inks, paints, and plastics due to its greenish-yellow shade and robust properties. researchgate.net Although not directly related to the subject compound, this highlights a potential pathway for developing high-performance pigments from aminobenzenesulfonamide derivatives.

Derivatization Reagents in Analytical Chemistry

In analytical chemistry, derivatization is a technique used to convert an analyte into a product that is easier to detect or separate. Reagents with specific functional groups are employed to react with the analyte to enhance its detectability by various analytical instruments, such as High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection, or Mass Spectrometry (MS).

The amino group of this compound could potentially be modified to create a derivatization reagent. For instance, it could be reacted with a fluorophore to create a fluorescent labeling agent for carboxylic acids or other functional groups. However, it is more likely that the sulfonamide portion or the aromatic ring would be functionalized to create a reagent that targets specific analytes.

A more direct application would be to use this compound itself as a reagent to derivatize analytes containing, for example, isocyanate or acyl chloride groups. The resulting sulfonamide linkage would introduce a chromophore (the benzene ring) that could be detected by UV spectroscopy.

While the literature does not specifically mention this compound as a derivatization reagent, numerous other aminobenzene derivatives are used for this purpose. For example, N,N-dimethyl-2,4-dinitro-5-fluorobenzylamine is used for the derivatization of amino acids for liquid chromatography/electrospray ionization mass spectrometry. nih.gov This suggests that with appropriate modification, this compound could be developed into a useful analytical tool.

Table 2: Potential Derivatization Reactions Involving this compound

| Analyte Functional Group | Derivatization Reaction | Detection Method |

|---|---|---|

| Isocyanate (-NCO) | Reaction with the amino group of the reagent | HPLC-UV |

| Acyl Chloride (-COCl) | Reaction with the amino group of the reagent | HPLC-UV |

This table presents potential applications based on the known reactivity of the amino group and is for illustrative purposes, as specific applications of this compound as a derivatization reagent are not documented in the searched literature.

The development of novel derivatization reagents is an active area of research in analytical chemistry, driven by the need for more sensitive and selective methods of analysis. The structural features of this compound make it a compound with theoretical potential in this field, although experimental validation is required.

Future Research Directions and Unexplored Chemical Spaces for Substituted Benzenesulfonamides

Discovery of Novel Synthetic Methodologies for Complex Architectures

The synthesis of benzenesulfonamides traditionally relies on the reaction of sulfonyl chlorides with amines. While effective, this method can have limitations when dealing with complex, polyfunctionalized molecules. Future research is increasingly focused on developing novel synthetic strategies that offer greater versatility and functional group tolerance.

One promising avenue is the use of alternative sulfonating agents that are more stable and easier to handle than sulfonyl chlorides. Recent studies have explored pentafluorophenyl (PFP) sulfonate esters as stable precursors for the synthesis of functionalized sulfonamides. ucl.ac.uk Additionally, innovative coupling reactions are being developed. For instance, a dual copper and visible-light-catalyzed S(O)2–N coupling between phenylsulfinic acids and aryl azides presents a mild, redox-neutral pathway to sulfonamides, moving away from traditional nucleophilic substitution reactions.

Furthermore, the synthesis of polysubstituted benzenes, the core of these molecules, is also evolving. nih.gov Methodologies that allow for precise control over the placement of multiple substituents are crucial for creating structurally diverse sulfonamide libraries for biological screening. nih.gov

Exploration of Undiscovered Reactivity Patterns and Selective Transformations

Understanding and exploiting the reactivity of the benzenesulfonamide (B165840) core and its substituents is key to accessing novel chemical space. Future research will likely focus on uncovering new reactivity patterns that enable selective transformations at specific sites on the molecule.

For instance, developing catalytic systems for the selective functionalization of C-H bonds on the benzene (B151609) ring would provide a more direct and efficient way to introduce new substituents without the need for pre-functionalized starting materials. The unique electronic properties of the sulfonamide group can influence the regioselectivity of such reactions, and exploring these effects will be a significant area of investigation.

Moreover, the development of selective dealkylation methods for tertiary and secondary benzenesulfonamides allows for late-stage modification of complex molecules, which is particularly valuable in medicinal chemistry for structure-activity relationship (SAR) studies. nih.gov

Advanced Computational Approaches for Predictive Chemistry and Rational Design

Computational chemistry is becoming an indispensable tool in the rational design of novel benzenesulfonamide derivatives with desired properties. Advanced computational methods are being used to predict biological activity, ADME (absorption, distribution, metabolism, and excretion) properties, and potential toxicity, thereby accelerating the drug discovery process.

Molecular docking studies, for example, are routinely used to predict the binding modes of benzenesulfonamide-based inhibitors to their target proteins, such as carbonic anhydrases. researchgate.netnih.gov This allows for the design of new derivatives with improved potency and selectivity. researchgate.netnih.gov Furthermore, computational tools like Hirshfeld surface analysis and energy framework calculations are providing deeper insights into the intermolecular interactions that govern the solid-state properties of these compounds. mkjc.in

The integration of artificial intelligence and machine learning with computational chemistry is expected to further enhance predictive capabilities, enabling the in silico screening of vast virtual libraries of benzenesulfonamides to identify promising candidates for synthesis and biological evaluation. researchgate.net

Integration with Emerging Chemical Technologies (e.g., flow chemistry, automation)

Emerging technologies like flow chemistry and laboratory automation are set to revolutionize the synthesis of benzenesulfonamides. Flow chemistry, which involves performing chemical reactions in a continuously flowing stream, offers several advantages over traditional batch synthesis, including improved safety, better heat and mass transfer, and the potential for higher yields and purity. researchgate.netrsc.org

The synthesis of sulfonyl chlorides, key intermediates for benzenesulfonamides, has been successfully demonstrated in a continuous flow system, mitigating the risks associated with highly exothermic reactions and difficult-to-handle reagents. rsc.org Fully automated flow-through systems have also been developed for the synthesis of secondary sulfonamide libraries, enabling the rapid generation of diverse compounds for high-throughput screening. nih.govacs.org

The combination of flow chemistry with real-time reaction monitoring and automated optimization algorithms will pave the way for more efficient, scalable, and reproducible synthesis of complex benzenesulfonamide compounds. researchgate.netmdpi.com

Sustainable and Green Chemical Synthesis of Benzenesulfonamide Compounds

There is a growing emphasis on the development of sustainable and environmentally benign synthetic methods in the chemical industry. For benzenesulfonamide synthesis, this translates to the use of greener solvents, reducing waste, and employing more energy-efficient processes.

A significant advancement in this area is the development of sulfonamide synthesis in water, which eliminates the need for volatile and often toxic organic solvents. researchgate.net This method uses equimolar amounts of reactants and avoids organic bases, with product isolation often requiring only simple filtration. researchgate.net

Researchers are also exploring alternative, more stable, and less hazardous starting materials. The use of sodium sulfinates as a sulfur source in water, coupled with nitroarenes as the nitrogen source, represents a move away from the traditional reliance on reactive sulfonyl chlorides. researchgate.net These green chemistry approaches not only reduce the environmental impact of benzenesulfonamide synthesis but can also lead to safer and more cost-effective manufacturing processes. mdpi.com

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.